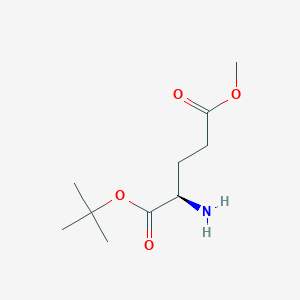
(R)-1-tert-Butyl5-methyl2-aminopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-tert-Butyl5-methyl2-aminopentanedioate is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl5-methyl2-aminopentanedioate typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of tert-butyl acetoacetate with a chiral amine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of ®-1-tert-Butyl5-methyl2-aminopentanedioate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: ®-1-tert-Butyl5-methyl2-aminopentanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
®-1-tert-Butyl5-methyl2-aminopentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-tert-Butyl5-methyl2-aminopentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- (S)-1-tert-Butyl5-methyl2-aminopentanedioate
- 1-tert-Butyl5-methyl2-aminopentanedioic acid
- 1-tert-Butyl5-methyl2-aminopentanoate
Comparison: ®-1-tert-Butyl5-methyl2-aminopentanedioate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-1-tert-Butyl5-methyl2-aminopentanedioate. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2R)-2-aminopentanedioate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m1/s1 |
InChI Key |
QSAXGMMUKHMOBI-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















